molecular formula C12H15NO2 B8199747 N-Ethyl-2-methoxy-4-vinylbenzamide

N-Ethyl-2-methoxy-4-vinylbenzamide

Cat. No.: B8199747
M. Wt: 205.25 g/mol
InChI Key: DDEQQLOAVBCBHY-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-4-vinylbenzamide is a synthetic benzamide derivative featuring a vinyl functional group, positioning it as a compound of interest in medicinal chemistry and drug discovery research. Benzamides with methoxy and vinyl substituents are valuable scaffolds for developing bioactive molecules, though the specific biological activity and mechanism of action for this particular compound require further experimental investigation by researchers. Researchers may explore this compound based on the known properties of its structural analogs. The vinyl group is a versatile handle for further chemical modification via reactions such as polymerization or addition, making it useful in materials science and for creating chemical libraries . Furthermore, related methoxy-benzamide and vinylphenol compounds have demonstrated significant pharmacological potential in scientific studies. For instance, a core benzamide structure is found in a novel class of compounds identified as effective inhibitors of the protozoan parasite Toxoplasma gondii . Separately, 2-methoxy-4-vinylphenol, which shares the methoxy-vinylphenyl motif, has been shown to exhibit potent anti-inflammatory effects by suppressing NF-κB and MAPK activation . These findings suggest potential research avenues for this compound in infectious disease or immunology fields. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethenyl-N-ethyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-9-6-7-10(11(8-9)15-3)12(14)13-5-2/h4,6-8H,1,5H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEQQLOAVBCBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Functionalization of Benzamide Precursors

An alternative route modifies pre-formed benzamides through alkylation and vinylation (Figure 1):

  • Synthesis of N-Benzyl-2-Methoxybenzamide :

    • Benzoyl chloride reacts with 2-methoxybenzylamine in THF at 0°C.

    • Yield : 82%.

  • Vinylation at the 4-Position :

    • Palladium-catalyzed coupling (e.g., Heck reaction) introduces the vinyl group.

    • Catalyst : Pd(OAc)₂, Ligand : PPh₃, Base : K₂CO₃.

    • Conditions : 100°C in DMF for 12 hours.

  • Ethyl Group Introduction :

    • Alkylation with ethyl iodide in the presence of K₂CO₃ in acetone.

    • Yield : 35–45% after column chromatography.

Reaction Mechanisms and Kinetic Analysis

Amide Bond Formation

The nucleophilic acyl substitution mechanism governs acid chloride-amine reactions (Scheme 1):

RCOCl+NH2EtRCONHEt+HCl\text{RCOCl} + \text{NH}_2\text{Et} \rightarrow \text{RCONHEt} + \text{HCl}

  • Rate-Limiting Step : Attack of the amine on the electrophilic carbonyl carbon.

  • Side Reactions : Hydrolysis of acid chloride (mitigated by anhydrous conditions).

Vinylation via Palladium Catalysis

The Heck reaction mechanism proceeds through oxidative addition, alkene insertion, and reductive elimination:

Ar–Br+CH2=CH2Pd(0)Ar–CH=CH2+HBr\text{Ar–Br} + \text{CH}2=\text{CH}2 \xrightarrow{\text{Pd(0)}} \text{Ar–CH=CH}_2 + \text{HBr}

  • Key Parameters :

    • Temperature : 80–120°C

    • Solvent : Polar aprotic (DMF, DMSO).

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent THF/DCMMaximizes amine nucleophilicity
Temperature 0–25°C (amide)Minimizes side reactions
Catalyst Loading 5 mol% Pd(OAc)₂Balances cost and efficiency

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (5:1 mass ratio) achieve >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for vinylated intermediates.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR δ 6.8–7.2 (m, 3H, Ar–H)Aromatic protons
δ 5.2–5.7 (dd, 2H, CH₂=CH)Vinyl group
IR 1650 cm⁻¹C=O stretch
MS m/z 219.25 [M+H]⁺Molecular ion

Challenges and Mitigation

  • Vinyl Group Polymerization :

    • Add 0.1% hydroquinone as a radical inhibitor.

    • Conduct reactions under nitrogen.

  • Regioselectivity in Electrophilic Substitution :

    • Methoxy directs substitution to the 4-position; use bulky bases to minimize ortho products.

Applications and Derivatives

N-Ethyl-2-methoxy-4-vinylbenzamide serves as a precursor for:

  • Heterocyclic Compounds : Pyrazolo[1,5-a]pyrimidines via cyclization with malononitrile.

  • Biological Probes : Enzyme inhibitors targeting serine proteases .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Ethyl-2-methoxy-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Ethyl-2-methoxy-4-vinylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent variations are compared below:

Compound Name Substituents (Position) Key Features Reference
N-Ethyl-2-methoxy-4-vinylbenzamide -OCH₃ (2), -CH₂CH₂ (N), -CH₂=CH₂ (4) Conjugated vinyl enhances planarity; ethyl improves lipophilicity. -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) -Br (4), -NO₂ (2), -OCH₃ (4) Bromo and nitro groups increase electron-withdrawing effects; nitro enhances stability.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide -Cl (4'), -OCH₃ (2), -CH₃ (4) Chlorine (electron-withdrawing) and methyl (electron-donating) balance electronic effects.
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide -OCH₃ (4 and 2'), -NO₂ (2') Dual methoxy groups increase electron density; nitro introduces polarity.
N-(2-Methoxyethyl)-4-nitrobenzamide -NO₂ (4), -OCH₂CH₂OCH₃ (N) Nitro group lowers LogP; methoxyethyl enhances solubility.

Key Observations :

  • Electron Effects : The methoxy group in this compound (electron-donating) contrasts with nitro or bromo substituents in analogues (electron-withdrawing), affecting reactivity and spectroscopic profiles .

Spectroscopic and Physical Properties

  • Fluorescence and UV Absorption : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to its rigid aromatic core. The vinyl group in this compound may enhance conjugation, red-shifting UV absorption compared to methyl or nitro analogues .
  • LogP and PSA : N-(2-Methoxyethyl)-4-nitrobenzamide () has LogP = 1.88 and PSA = 84.15 Ų. The target compound’s vinyl and ethyl groups likely increase LogP (more lipophilic) and reduce PSA compared to nitro-containing analogues .

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